8-Chloro-4-hydroxyquinoline

Description

The exact mass of the compound 8-Chloroquinolin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102509. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

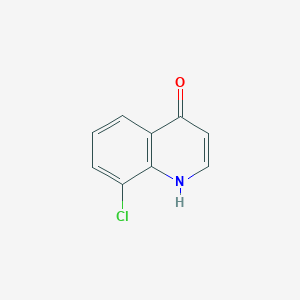

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZPLFOSYVTCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295517 | |

| Record name | 8-chloroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57797-97-4 | |

| Record name | 57797-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57797-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Chloro-4-hydroxyquinoline

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline motif is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide spectrum of biological activities. The introduction of a chlorine atom at the 8-position modulates the electronic and lipophilic properties of the molecule, often enhancing its therapeutic potential. This guide provides a detailed exploration of the primary synthetic pathways to 8-Chloro-4-hydroxyquinoline, with a focus on the well-established Gould-Jacobs reaction. Designed for researchers, scientists, and professionals in drug development, this document offers not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful synthesis.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through a four-step sequence: condensation, thermal cyclization, saponification, and decarboxylation.[1] For the synthesis of this compound, the logical starting material is 2-chloroaniline.

Overall Reaction Scheme:

References

physicochemical properties of 8-Chloro-4-hydroxyquinoline

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry and materials science. While its parent compound, 8-hydroxyquinoline, is renowned for its potent metal-chelating, antiseptic, and neuroprotective properties, the introduction of substituents at various positions on the quinoline ring system dramatically alters its physicochemical and biological profile.[1][2][3][4] The placement of a chlorine atom at the 8-position and a hydroxyl group at the 4-position creates a molecule with unique electronic and steric characteristics.

This guide serves as a comprehensive technical resource for professionals in drug discovery and chemical research, providing a detailed examination of the core . Understanding these fundamental characteristics—from molecular structure and solubility to spectroscopic behavior and stability—is paramount for predicting its behavior in biological systems, designing robust experimental protocols, and unlocking its potential as a building block for novel therapeutic agents.[1]

Molecular Structure and Tautomerism

The defining structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (8-chloro-1H-quinolin-4-one). This equilibrium is fundamental to its chemical reactivity and biological interactions. The quinolin-4-one tautomer is generally predominant in solution and the solid state.

The molecular identity of this compound is defined by the following:

Figure 1: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its application in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | PubChem[5], Sigma-Aldrich[6] |

| Molecular Weight | 179.60 g/mol | Sigma-Aldrich[6], Amerigo Scientific[7] |

| Physical Form | Solid | Sigma-Aldrich[6] |

| Melting Point | Not specified; (Related isomer 5-chloro-8-hydroxyquinoline: 122-124 °C) | ChemicalBook[9] |

| Predicted XlogP | 2.2 | PubChemLite[5] |

| Water Solubility | Low; (Parent compound 8-hydroxyquinoline is insoluble) | Loba Chemie[10], Guidechem[11] |

| pKa | Not specified; (Related isomer 5-chloro-8-hydroxyquinoline has a pKa of 3.77±0.10) | ChemicalBook[9] |

Solubility and Lipophilicity

The solubility of this compound is a critical parameter influencing its bioavailability and formulation development. As is typical for quinoline-based structures, it exhibits limited solubility in aqueous media but is soluble in various organic solvents.[11][12]

-

Aqueous Solubility: The aromatic nature of the bicyclic ring system and the presence of a chlorine atom contribute to its hydrophobic character, resulting in poor water solubility.

-

Organic Solubility: It is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[12]

-

pH-Dependent Solubility: The molecule's solubility is significantly influenced by pH. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble cationic species. In alkaline conditions, the hydroxyl group can be deprotonated to form an anionic phenoxide, which also enhances aqueous solubility.

Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 2.2 indicates a moderate level of lipophilicity.[5] This value is within the range often considered favorable for oral drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution in biological systems.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy

The extended π-conjugated system of the quinoline ring gives rise to characteristic absorption bands in the UV-visible region.

-

Expected Absorption: In solvents like methanol or chloroform, 8-hydroxyquinoline derivatives typically exhibit strong absorption maxima (λmax) between 240-250 nm and a weaker band around 300-320 nm.[13] The presence of the chlorine atom and the position of the hydroxyl group will modulate the exact wavelengths and intensities of these peaks.

-

Metal Chelation Effect: Upon chelation with metal ions, a bathochromic (red) shift in the absorption maxima is often observed, which is a hallmark of complex formation.[13]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key vibrational bands include:

-

O-H/N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and the N-H group in the keto tautomer.

-

C=O Stretching: A strong absorption band around 1650-1600 cm⁻¹, indicative of the carbonyl group in the predominant quinolin-4-one tautomer.

-

C=N and C=C Stretching: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to the aromatic ring system.[14]

-

C-Cl Stretching: A band in the lower frequency region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The spectra would reveal:

-

¹H NMR: Distinct signals in the aromatic region (δ 7.0-8.5 ppm) for the protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electronic nature of the keto/enol system. A signal for the N-H or O-H proton would also be present, though its position and appearance (broad or sharp) would depend on the solvent and concentration.

-

¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring, with the carbon bearing the chlorine atom and the carbonyl carbon (in the keto form) being particularly deshielded (appearing at higher ppm values).

Synthesis and Stability

Synthesis: The synthesis of substituted 4-hydroxyquinolines can be complex. A plausible synthetic route often starts with a suitably substituted aniline. For instance, derivatives of 4-hydroxy-8-tosyloxyquinoline can be synthesized and subsequently chlorinated to yield the desired product.[15] The Skraup synthesis or Friedlander annulation are classic methods for creating the quinoline core, which can then be further modified.[4][16]

Stability: Quinoline derivatives are generally stable compounds. However, like many organic molecules, this compound may be susceptible to degradation under harsh conditions.

-

Photostability: Compounds with extended aromatic systems can be sensitive to light and should be stored in amber vials or protected from direct light to prevent photolytic degradation.[17]

-

Thermal Stability: The compound is a solid and is expected to be thermally stable at room temperature. Thermal degradation studies, such as thermogravimetric analysis (TGA), would be required to determine its decomposition temperature.[18]

-

pH Stability: While stable under mild acidic and alkaline conditions, prolonged exposure to strong acids or bases at elevated temperatures could lead to hydrolysis or other degradation pathways.[17]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.

Rationale: This method ensures that the solution reaches equilibrium, providing a true measure of thermodynamic solubility, which is critical for biopharmaceutical classification and formulation.

Figure 2: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze its concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's λmax.

-

Calculation: Determine the solubility by comparing the sample's peak area to a standard curve prepared with known concentrations of the compound.

Protocol 2: UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

Rationale: UV-Vis spectroscopy is a rapid and non-destructive technique used to confirm the identity of a chromophoric compound, determine its concentration, and study its interactions with other molecules, such as metal ions.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic-grade solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution with the same solvent to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A typical concentration would be in the range of 5-10 µg/mL.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent (e.g., methanol) and use it to zero the instrument (record a baseline).

-

Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder.

-

Scan Spectrum: Scan the sample across a relevant wavelength range (e.g., 200 nm to 400 nm).

-

Data Analysis: Record the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are dictated by its quinolin-4-one tautomeric structure, the electronic influence of the chloro-substituent, and its moderate lipophilicity. Its limited aqueous solubility, pH-dependent behavior, and characteristic spectroscopic signature are critical data points for any researcher working with this compound. The protocols and data presented in this guide provide a foundational framework for its handling, analysis, and rational application in the design of new chemical entities. A thorough understanding of these core properties is the first and most vital step toward harnessing the full potential of this promising chemical scaffold in drug discovery and beyond.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. rroij.com [rroij.com]

- 5. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 6. This compound AldrichCPR 57797-97-4 [sigmaaldrich.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound | 57797-97-4 [chemicalbook.com]

- 9. 5-Chloro-8-hydroxyquinoline CAS#: 130-16-5 [m.chemicalbook.com]

- 10. 148-24-3 CAS | 8-HYDROXYQUINOLINE | Laboratory Chemicals | Article No. 04150 [lobachemie.com]

- 11. Page loading... [wap.guidechem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. scirp.org [scirp.org]

- 14. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Postulated Mechanisms of Action of 8-Chloro-4-hydroxyquinoline

Executive Summary

8-Chloro-4-hydroxyquinoline is a halogenated derivative of the 4-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry.[1][2] While direct, extensive research on the specific 8-chloro isomer is limited, its structural architecture allows for the formulation of robust, testable hypotheses regarding its mechanism of action. This guide moves beyond a simple literature review to provide a forward-looking, mechanistic framework grounded in the well-established activities of its core structural analogues: the 4-aminoquinolines (e.g., chloroquine) and the broader class of planar quinoline compounds.

We postulate two primary, non-exclusive mechanisms of action:

-

Lysosomotropism and Autophagy Inhibition: Acting as a weak base, this compound is predicted to sequester within the acidic milieu of lysosomes, disrupting their pH gradient and enzymatic function. This leads to a critical failure in the cellular recycling pathway known as autophagy, a mechanism shared with renowned quinoline-based drugs like hydroxychloroquine.[3][4]

-

Direct DNA Interference: The planar, aromatic nature of the quinoline ring system suggests a high probability of interaction with nucleic acids, likely through intercalation between DNA base pairs.[5] This physical obstruction can impede the function of essential DNA-processing enzymes, such as polymerases and topoisomerases, triggering cell cycle arrest and apoptosis.[5][6]

This document provides the scientific rationale for these postulations and furnishes detailed, field-proven experimental protocols designed to rigorously test each hypothesis. These self-validating workflows are intended to empower researchers to elucidate the precise cellular and molecular targets of this compound.

Part 1: Molecular Profile of this compound

The biological activity of a quinoline derivative is profoundly influenced by the position of its functional groups. This compound belongs to the 4-quinolone class, which is structurally and mechanistically distinct from the extensively studied 8-hydroxyquinoline (8-HQ) scaffold.[1][7]

-

Structure and Physicochemical Properties: The molecule consists of a quinoline core with a hydroxyl group at position C4 and a chlorine atom at position C8. The 4-hydroxy tautomer exists in equilibrium with its 4-quinolone form. As a heterocyclic weak base, the pyridine nitrogen can be protonated, a key feature for the lysosomotropic mechanism.[8] The planar aromatic system is critical for its potential to intercalate into DNA.[9]

-

Key Mechanistic Distinction from 8-Hydroxyquinolines: The defining feature of 8-hydroxyquinolines is their ability to act as potent bidentate metal chelators, forming a stable five-membered ring with metal ions via the hydroxyl oxygen and the pyridine nitrogen.[7] This chelation is central to their antimicrobial and anticancer effects. In this compound, the hydroxyl group is not spatially positioned to form such a stable chelate with the ring nitrogen. Therefore, its primary mechanism is unlikely to be dominated by the metal-chelating properties characteristic of 8-HQs.

Caption: Comparison of this compound and 8-Hydroxyquinoline structures.

Part 2: Postulated Mechanisms of Action

Mechanism A: Lysosomotropism and Late-Stage Autophagy Inhibition

This mechanism is inferred from the behavior of classic 4-aminoquinolines like chloroquine (CQ) and hydroxychloroquine (HCQ).[3] Many quinoline-based drugs are known autophagy inhibitors.[3][4][10] Autophagy is a catabolic process where cellular components are degraded via the lysosome; its inhibition is a validated anticancer strategy.

Causality of the Pathway:

-

Diffusion and Trapping: As a lipophilic weak base, the neutral form of this compound is expected to freely diffuse across cellular membranes.[11] Upon entering the highly acidic lysosomal lumen (pH ~4.5-5.0), the pyridine nitrogen becomes protonated.[12][13] This charged cation is membrane-impermeable and becomes trapped, leading to massive accumulation within the lysosome.[14]

-

pH Neutralization: The sequestration of the protonated base effectively buffers the lysosomal environment, raising its internal pH.[12]

-

Enzymatic Inhibition: Lysosomal hydrolases are acid-dependent proteases that are optimally active at low pH. The elevation in lysosomal pH directly inhibits their enzymatic activity, crippling the degradative capacity of the organelle.[15]

-

Autophagy Blockade: The final step of autophagy is the fusion of an autophagosome with a lysosome to form an autolysosome, where the contents are degraded. The changes in lysosomal pH and membrane properties caused by drug accumulation prevent this fusion.[3][4] This results in a "traffic jam" where autophagosomes build up in the cell, a state that ultimately triggers apoptosis.[3]

Caption: The lysosomotropic action of this compound blocks autophagic flux.

Mechanism B: DNA Intercalation and Enzyme Inhibition

The planar aromatic quinoline scaffold is a classic DNA intercalator motif.[9] Numerous quinoline compounds exert their cytotoxic effects by inserting between the base pairs of the DNA double helix.[5][16]

Causality of the Pathway:

-

Intercalation: The flat ring system of this compound can slip between the stacked base pairs of DNA. This binding event is stabilized by π-π stacking interactions.

-

Structural Distortion: The insertion of the molecule forces the DNA helix to unwind slightly at that site, altering its length and conformation. This creates a physical lesion.

-

Enzyme Inhibition: DNA-dependent enzymes, such as DNA polymerases (during replication) and topoisomerases (which manage DNA supercoiling), are highly sensitive to the topological state of the DNA substrate. The structural distortion caused by intercalation can stall these enzymes, leading to replication fork collapse, double-strand breaks, and the inability to repair DNA damage.[5][6]

-

Apoptosis Induction: The accumulation of unrepaired DNA damage is a potent signal that activates cellular damage sensors (e.g., the p53 pathway), ultimately leading to programmed cell death (apoptosis).[6]

Caption: DNA intercalation by this compound leads to enzyme inhibition.

Part 3: Experimental Validation Protocols

As a Senior Application Scientist, the following protocols are presented not just as steps, but as self-validating logical frameworks. Each experiment is designed to provide unambiguous evidence for or against a specific mechanistic hypothesis.

Protocol 1: Lysosomotropism Assay via Acridine Orange Staining

Principle: Acridine Orange (AO) is a metachromatic fluorescent dye that visualizes acidic compartments.[13] In the neutral cytoplasm, monomeric AO intercalates with nucleic acids and fluoresces green (Ex/Em: ~485/535 nm). In acidic lysosomes, AO becomes protonated, trapped, and aggregates, causing a spectral shift to red fluorescence (Ex/Em: ~465/650 nm).[17] A lysosomotropic agent will raise lysosomal pH, causing the release of AO back into the cytoplasm, resulting in a decrease in red and an increase in green fluorescence.[18]

Methodology:

-

Cell Preparation: Seed cells (e.g., HeLa or A549) onto glass-bottom 96-well imaging plates at 50-70% confluency.

-

AO Staining:

-

Compound Treatment:

-

Add fresh phenol red-free medium containing various concentrations of this compound (e.g., 0.1 to 100 µM).

-

Include a positive control (Chloroquine, 50 µM) and a vehicle control (DMSO).

-

-

Imaging and Analysis:

-

Immediately begin live-cell imaging using a high-content imager or confocal microscope equipped with environmental control (37°C, 5% CO₂).

-

Acquire images in both the green (e.g., FITC) and red (e.g., Texas Red) channels every 5-10 minutes for 1-2 hours.

-

Causality Check: A true lysosomotropic effect will show a time- and dose-dependent decrease in the red lysosomal puncta intensity, coupled with a corresponding increase in diffuse green cytoplasmic fluorescence.

-

Quantify the fluorescence intensity per cell for both channels over time. The ratio of green to red fluorescence is a robust measure of lysosomal pH disruption.

-

Data Summary Table:

| Compound | Concentration (µM) | Red Fluorescence (Intensity Change %) | Green Fluorescence (Intensity Change %) | Green/Red Ratio Fold Change |

| Vehicle (DMSO) | - | ~0% | ~0% | 1.0 |

| 8-Chloro-4-HQ | 1 | -15% | +20% | 1.4 |

| 8-Chloro-4-HQ | 10 | -50% | +80% | 3.6 |

| 8-Chloro-4-HQ | 50 | -85% | +150% | 15.7 |

| Chloroquine | 50 | -90% | +160% | 17.0 |

Protocol 2: Autophagy Flux Assay via LC3-II Immunoblotting

Principle: This assay definitively measures the rate of autophagosome formation and degradation (autophagic flux). Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound) upon autophagy induction. LC3-II is degraded upon fusion with the lysosome. An autophagy inhibitor blocks this final step, causing LC3-II to accumulate. By comparing LC3-II levels in the presence and absence of a known lysosomal inhibitor, one can measure the flux.[19][20]

Methodology:

-

Experimental Design: Plate cells and allow them to adhere. Prepare four treatment groups for each condition:

-

Group 1: Vehicle (DMSO)

-

Group 2: this compound

-

Group 3: Bafilomycin A1 (BafA1, 100 nM - a V-ATPase inhibitor that blocks lysosomal acidification)[19]

-

Group 4: this compound + BafA1

-

-

Treatment:

-

Treat cells with this compound for a relevant time period (e.g., 6-24 hours).

-

For groups 3 and 4, add BafA1 for the final 2-4 hours of the incubation period.

-

-

Protein Extraction and Western Blot:

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.

-

Transfer to a PVDF membrane.

-

Probe with primary antibodies against LC3 (to detect both forms) and a loading control (e.g., β-Actin or GAPDH).

-

Probe with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

-

-

Analysis and Interpretation:

-

Quantify the band intensity for LC3-II and the loading control using densitometry.

-

Self-Validation: An increase in LC3-II upon treatment with the compound alone is ambiguous. However, if the compound is a late-stage autophagy inhibitor, there will be a significant accumulation of LC3-II. Critically, the addition of BafA1 will not cause a further significant increase in LC3-II levels, as the pathway is already maximally blocked by the compound.

-

Autophagic flux is represented by the difference in LC3-II levels between BafA1-treated and untreated samples. An inhibitor will show low flux.

-

Caption: A streamlined workflow for determining autophagic flux via Western Blot.

Protocol 3: DNA Intercalation Assay via Ethidium Bromide (EB) Displacement

Principle: This is a cell-free, fluorescence-based assay to detect direct DNA binding. Ethidium Bromide (EB) is a classic intercalator that exhibits a dramatic increase in fluorescence upon binding to DNA. A test compound that also intercalates will compete for binding sites, displace EB, and cause a quenching (decrease) of the EB-DNA fluorescence signal.[9][21]

Methodology:

-

Reagent Preparation:

-

Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of Ethidium Bromide.

-

Prepare serial dilutions of this compound.

-

-

Assay Setup (in a 96-well black plate):

-

Titration:

-

Add increasing concentrations of this compound to the wells.

-

Include a positive control (e.g., Actinomycin D) and a negative control (a non-intercalating compound).

-

Incubate for 15-30 minutes.

-

-

Measurement and Analysis:

-

Measure the fluorescence (F) at each compound concentration.

-

Causality Check: A true intercalator will cause a dose-dependent decrease in fluorescence.

-

Calculate the percent quenching: % Quenching = (1 - F/F₀) * 100.

-

The data can be further analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which reflects the binding affinity of the compound to DNA.[9]

-

Part 4: Summary and Future Directions

This guide posits that this compound primarily functions through two well-characterized quinoline-associated mechanisms: lysosomotropism-induced autophagy inhibition and direct DNA intercalation . The provided experimental frameworks offer a clear and robust path to validating these hypotheses.

Successful validation of these mechanisms should be followed by more advanced studies to precisely identify molecular targets. Future work could include:

-

Target Deconvolution: Employing techniques like thermal proteome profiling (TPP) or affinity purification-mass spectrometry to identify specific protein binding partners.

-

Kinase Profiling: Screening the compound against a broad panel of kinases, as the quinoline scaffold is common in kinase inhibitors.

-

In Vivo Efficacy Studies: Progressing to animal models of cancer or infectious disease, guided by the confirmed in vitro mechanism of action.

By systematically applying the principles and protocols outlined herein, the scientific community can effectively elucidate the therapeutic potential and molecular action of this compound.

References

- 1. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of lysosomotropic molecules on cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 10. Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

The Multifaceted Biological Activities of 8-Chloro-4-hydroxyquinoline: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of 8-Chloro-4-hydroxyquinoline and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical insights into experimental design and data interpretation.

Introduction: The Quinoline Scaffold and the Significance of this compound

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic framework in medicinal chemistry, renowned for its diverse pharmacological applications.[1][2] This bicyclic system, comprising a pyridine ring fused to a phenol, exhibits a remarkable ability to chelate metal ions, a property that underpins many of its biological effects.[3][4] The introduction of a chlorine atom at the 8-position and a hydroxyl group at the 4-position of the quinoline ring gives rise to this compound, a compound with a unique electronic and steric profile that modulates its biological activity. Synthetic modifications of the 8-hydroxyquinoline core are a significant area of research aimed at developing more potent and target-specific therapeutic agents for a range of diseases, including cancer, infectious diseases, and neurological disorders.[1]

Synthesis of this compound and its Derivatives

The synthesis of the 8-hydroxyquinoline core can be achieved through several established methods, including the Skraup synthesis, Friedlander condensation, and from precursors like 8-aminoquinoline or 8-sulfonic acid.[3][5][6] For the targeted synthesis of 4-substituted-8-hydroxyquinolines, a common strategy involves the use of a protected 8-hydroxyquinoline, such as 8-tosyloxyquinoline.

A general synthetic approach to obtain 4-substituted-8-hydroxyquinolines starts with the chlorination of 4-hydroxy-8-tosyloxyquinoline to yield 4-chloro-8-tosyloxyquinoline.[7] This intermediate serves as a versatile precursor for the introduction of various functionalities at the 4-position through nucleophilic substitution reactions. For instance, treatment with sulfur or nitrogen nucleophiles can yield 4-thioalkyl or 4-amino-8-hydroxyquinolines, respectively.[7] In some cases, the deprotection of the tosyl group at the 8-position occurs concurrently with the substitution at the 4-position.[7]

Furthermore, Suzuki-Miyaura cross-coupling reactions provide an effective route for the synthesis of 4-aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline.[3][6]

Experimental Protocol: General Synthesis of 4-Substituted-8-hydroxyquinolines

This protocol outlines a generalized procedure for the synthesis of 4-substituted-8-hydroxyquinolines, based on methodologies described in the literature.

Step 1: Synthesis of 4-Chloro-8-tosyloxyquinoline

-

To a solution of 4-hydroxy-8-tosyloxyquinoline in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or phosphorus oxychloride) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (typically monitored by TLC).

-

Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-8-tosyloxyquinoline.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution at the 4-Position

-

Dissolve 4-chloro-8-tosyloxyquinoline in a suitable solvent (e.g., DMF or DMSO).

-

Add the desired nucleophile (e.g., a thiol for thioether formation or an amine for amino-substitution) and a base (e.g., potassium carbonate or triethylamine).

-

Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: Deprotection of the 8-hydroxyl group (if necessary)

-

If the tosyl group is not cleaved during the substitution reaction, dissolve the product from Step 2 in a suitable solvent (e.g., methanol or ethanol).

-

Add a base (e.g., sodium hydroxide or potassium carbonate) and stir at room temperature or with gentle heating.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract the product.

-

Purify the final compound by recrystallization or column chromatography.

Antimicrobial Activity: A Potent Weapon Against Pathogens

8-Hydroxyquinoline and its derivatives have long been recognized for their significant antimicrobial properties.[3][6] The introduction of halogen substituents, such as chlorine, on the quinoline scaffold can enhance this activity.

Antibacterial Efficacy

Derivatives of 8-hydroxyquinoline have demonstrated potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2] Notably, these compounds have shown efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][8] For instance, cloxyquin (5-chloroquinolin-8-ol) exhibits significant activity against M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml for clinical isolates.[8] The antibacterial action of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[8]

Antifungal Properties

Halogenated derivatives of 8-hydroxyquinoline, including chloro-substituted analogs, have been shown to be effective antifungal agents.[3] Studies have demonstrated their activity against various fungal species, including Aspergillus niger and Candida albicans.[3][9] The 5,7-dichloro derivative of 8-hydroxyquinoline is among the most potent fungitoxic compounds in this class.[3][6] The mechanism of antifungal action is also believed to involve metal ion chelation, which can interfere with fungal enzymatic processes.[8]

Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | Activity (MIC/IC50) | Reference |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062-0.25 μg/ml (MIC) | [8] |

| 8-Hydroxyquinoline | Staphylococcus aureus | ≤6.90 μM (MIC50) | [1] |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative bacteria | Significant activity | [2] |

| 8-Hydroxyquinoline | Candida albicans | 27.58 μM (MIC) | [9] |

Anticancer Activity: Targeting Malignant Cells

The anticancer potential of 8-hydroxyquinoline derivatives is a rapidly evolving field of research. These compounds exert their cytotoxic effects through multiple mechanisms, making them promising candidates for the development of novel cancer therapeutics.

Mechanisms of Anticancer Action

The primary anticancer mechanism of 8-hydroxyquinoline derivatives is linked to their ability to chelate intracellular metal ions, particularly iron and copper.[10] This chelation can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death.[11] Furthermore, some derivatives have been shown to inhibit the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[4] Other proposed mechanisms include the inhibition of angiogenesis and the induction of cell cycle arrest.[4][10]

In Vitro and In Vivo Studies

Numerous studies have demonstrated the in vitro cytotoxicity of 8-hydroxyquinoline derivatives against a wide range of human cancer cell lines, including those of the lung, liver, and breast.[2][12] For example, an 8-hydroxyquinoline derivative with an o-chloro substitution on a phenyl ring showed potent activity against the A-549 human lung carcinoma cell line with an IC50 value of 5.6 μM.[2] In vivo studies using tumor xenograft models in athymic nude mice have also confirmed the antitumor activity of certain derivatives, with some compounds completely abolishing tumor growth at well-tolerated doses.[12]

Table 2: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC50/MTS50) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 μg/mL (MTS50) | [12] |

| 8-Hydroxyquinoline derivative with o-chloro substitution | A-549 (Human lung carcinoma) | 5.6 μM (IC50) | [2] |

| Vanadium complex with 5-Cl-quin ligand | A2780 (Ovarian cancer) | Low μM range (IC50) | [11] |

| Copper(II) complex of 8-hydroxyquinoline thiosemicarbazone | Various cancer cells | < 1 μM (IC50) | [10] |

Core Mechanism of Action: Metal Ion Chelation and its Consequences

The biological activities of this compound and its analogs are intrinsically linked to their structure, which features a nitrogen atom and a hydroxyl group in close proximity, creating an ideal site for metal ion chelation.[3][4]

Diagram 1: Chelation of a Divalent Metal Ion by 8-Hydroxyquinoline

Caption: Chelation of a divalent metal ion (M²⁺) by the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold.

This chelation disrupts the homeostasis of essential metal ions within biological systems, leading to a cascade of downstream effects. In microorganisms, this can inhibit metalloenzymes crucial for survival.[8] In cancer cells, the formation of metal complexes can catalyze the production of cytotoxic ROS.[11] The lipophilic nature of the 8-hydroxyquinoline core facilitates its passage across cell membranes, allowing it to reach intracellular targets.[4]

Other Potential Therapeutic Applications

Beyond its antimicrobial and anticancer properties, the 8-hydroxyquinoline scaffold shows promise in several other therapeutic areas:

-

Antiviral Activity: Certain derivatives have demonstrated inhibitory activity against viruses such as the dengue virus.[2]

-

Neuroprotection: The ability to chelate metal ions is also relevant in the context of neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is implicated in pathology.[4][13]

-

Anti-inflammatory Effects: Related compounds like hydroxychloroquine are known to have immunomodulatory effects, suggesting potential anti-inflammatory applications for 8-hydroxyquinoline derivatives.[14][15]

-

Antidiabetic Properties: Some studies have pointed towards the potential of 8-hydroxyquinoline derivatives in managing diabetes.[4]

Future Directions and Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The core mechanism of metal ion chelation provides a powerful tool for modulating various cellular processes. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the downstream signaling pathways affected by metal chelation.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds for potential clinical development.

References

- 1. bepls.com [bepls.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antiproliferative effect of vanadium complexes bearing 8-hydroxyquinoline-based ligands – the substituent effect - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 15. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 8-Chloro-4-hydroxyquinoline

Introduction

8-Chloro-4-hydroxyquinoline is a halogenated derivative of quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties. The precise characterization of this molecule is paramount for its application in drug development and scientific research, ensuring its identity, purity, and stability. Spectroscopic analysis provides a non-destructive and highly informative approach to elucidate the molecular structure and confirm the synthesis of this compound. This guide offers an in-depth technical overview of the core spectroscopic techniques employed in the comprehensive analysis of this compound, grounded in the principles of scientific integrity and field-proven insights.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its fused aromatic rings, a hydroxyl group, and a chlorine atom, dictates its unique spectroscopic fingerprint. The quinoline core is a chromophore, the hydroxyl group acts as an auxochrome and introduces characteristic vibrational modes and exchangeable protons, and the chlorine atom influences the electronic environment and isotopic pattern in mass spectrometry. Understanding these structural features is key to interpreting the data obtained from various spectroscopic methods. The molecule exists in tautomeric equilibrium between the keto (8-chloro-1H-quinolin-4-one) and enol (8-chloroquinolin-4-ol) forms, with the keto form often being predominant in the solid state. This tautomerism can influence the spectroscopic data, particularly in NMR and IR analysis.

Integrated Spectroscopic Workflow

A comprehensive analysis of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for molecular characterization. The typical workflow involves sample preparation, acquisition of spectra, and integrated data analysis to confirm the molecular structure and purity.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within the molecule. The quinoline ring system contains delocalized π-electrons, leading to characteristic π→π* transitions. The nitrogen atom's lone pair of electrons also allows for n→π* transitions.

Expected Spectral Features: The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, typically between 200-400 nm. The spectrum of the parent compound, 8-hydroxyquinoline, shows distinct absorption maxima that are influenced by the solvent polarity.[1] For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

| Solvent | Expected λmax (nm) | Transition Type |

| Methanol | ~250-260 and ~310-330 | π→π* and n→π |

| Chloroform | ~250-260 and ~315-335 | π→π and n→π* |

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.

-

-

Data Acquisition:

-

Use quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the spectrum of the sample solution from 200 to 800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Features: The IR spectrum of this compound will exhibit characteristic peaks corresponding to its functional groups. For the parent 8-hydroxyquinoline, a broad band around 3180 cm⁻¹ is attributed to the phenolic O-H stretching vibration.[2] The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1400 cm⁻¹ region.[2] The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3000 | Broad, Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=N stretch (quinoline ring) | ~1630 | Medium to Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (phenolic) | 1250 - 1200 | Strong |

| C-Cl stretch | 800 - 700 | Medium to Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Identify and label the characteristic absorption peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton.

¹H NMR Spectroscopy

Expected Spectral Features: The ¹H NMR spectrum of this compound will show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and hydroxyl substituents. Based on data for the related compound 8-chloroquinoline, the proton at position 2 is expected to be the most downfield.[3] The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | d | ~5.0 |

| H-3 | ~6.5 | d | ~5.0 |

| H-5 | ~7.8 | d | ~8.0 |

| H-6 | ~7.4 | t | ~8.0 |

| H-7 | ~7.6 | d | ~8.0 |

| OH | Variable (e.g., >10) | br s | - |

¹³C NMR Spectroscopy

Expected Spectral Features: The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Cl) and the aromatic ring currents. The carbon bearing the hydroxyl group (C-4) and the carbon attached to the chlorine atom (C-8) will be significantly affected. Carbons in a quinoline ring typically resonate between 120 and 150 ppm.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~122 |

| C-8 | ~130 |

| C-8a | ~148 |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the ¹³C NMR signals.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.

Expected Spectral Features: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺˙). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

-

Molecular Weight: 179.60 g/mol [4]

-

Molecular Ion (M⁺˙): m/z = 179

-

Isotopic Peak (M+2): m/z = 181 (due to ³⁷Cl)

Plausible Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for such aromatic systems include the loss of CO, HCl, or HCN.[5][6]

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used. Often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

-

Identify the molecular ion peak and the M+2 isotopic peak.

-

Analyze the major fragment ions to support the proposed structure.

-

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the synergistic use of UV-Visible, IR, NMR, and Mass Spectrometry. Each technique provides crucial pieces of information that, when integrated, allow for the unambiguous confirmation of the molecule's structure and purity. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to confidently characterize this important heterocyclic compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 4. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]

- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 8-Chloro-4-hydroxyquinoline (CAS: 57797-97-4)

Abstract

This compound, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold, stands as a compound of significant interest for researchers in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing chloro group and the ionizable hydroxyl group, make it a valuable intermediate and a pharmacologically relevant molecule. This guide provides a comprehensive technical overview, synthesizing data on its chemical properties, synthesis, biological significance, and analytical characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical applications and established protocols.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 8-Chloro-4-quinolinol, is a solid organic compound belonging to the quinoline family.[1][2] The presence of a chlorine atom at the 8-position and a hydroxyl group at the 4-position defines its chemical reactivity and biological profile. The quinoline core is an electron-deficient aromatic system, which enhances its reactivity in nucleophilic substitution reactions.[2]

Key Identifiers and Properties

A summary of the fundamental physicochemical properties of this compound is presented below. This data is critical for experimental design, including solvent selection, reaction setup, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 57797-97-4 | [1][3][4][5] |

| Molecular Formula | C₉H₆ClNO | [1][4][6] |

| Molecular Weight | 179.60 g/mol | [1][4] |

| Physical Form | Solid | [1] |

| SMILES String | Oc1ccnc2c(Cl)cccc12 | [1] |

| InChI Key | SUZPLFOSYVTCLE-UHFFFAOYSA-N | [1] |

Safety and Handling

Proper handling is paramount when working with this compound. It is classified as acutely toxic and can cause serious eye damage.

-

Hazard Statements : H301 (Toxic if swallowed), H318 (Causes serious eye damage).[1]

-

Precautionary Codes : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage Class : 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects).[1]

Synthesis and Chemical Reactivity

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For this compound and its derivatives, strategic synthetic routes often involve the modification of a pre-existing quinoline scaffold. This approach provides greater control over regioselectivity compared to building the heterocyclic system from acyclic precursors with the desired substituents already in place.

Synthetic Pathway via Tosyl-Protected Intermediate

A common and effective strategy for synthesizing 4-substituted-8-hydroxyquinolines involves the use of a tosyl-protected intermediate.[7][8] The tosyl group serves as an excellent protecting group for the hydroxyl function at the 8-position, preventing it from interfering with subsequent reactions at the 4-position. This causality is crucial: protecting the C8-OH group allows for the selective transformation of the C4-OH group into a better leaving group (e.g., chlorine), which can then be subjected to nucleophilic substitution or cross-coupling reactions.

The diagram below illustrates a generalized workflow for leveraging a tosyl-protected intermediate to generate diverse 4-substituted 8-hydroxyquinoline derivatives.

Caption: Generalized Synthesis Workflow for 4-Substituted 8-Hydroxyquinolines.

Protocol: Synthesis of 4-Aryl-8-hydroxyquinolines from a Chloro-intermediate

This protocol is based on the Suzuki-Miyaura cross-coupling approach, a powerful method for forming carbon-carbon bonds.[8] The choice of a palladium catalyst and a suitable base is critical for the efficiency of the catalytic cycle.

Objective: To synthesize a 4-Aryl-8-hydroxyquinoline derivative from 4-chloro-8-tosyloxyquinoline.

Materials:

-

4-Chloro-8-tosyloxyquinoline (Starting material)

-

Arylboronic acid (Coupling partner)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Aqueous NaOH solution (for deprotection)

-

Aqueous HCl solution (for neutralization)

-

Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexane)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-chloro-8-tosyloxyquinoline (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Suzuki Coupling: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Workup (Part 1): Cool the reaction to room temperature. Dilute with water and extract the organic layer with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., THF/Methanol). Add an aqueous solution of a strong base like NaOH.

-

Hydrolysis: Heat the mixture to facilitate the hydrolysis of the tosyl group. Monitor the reaction by TLC until the starting material is consumed.

-

Workup (Part 2): Cool the mixture and neutralize with aqueous HCl until the product precipitates.

-

Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to yield the pure 4-Aryl-8-hydroxyquinoline.

Biological Activity and Mechanism of Action

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, known for a vast array of biological activities.[9][10][11] These activities are intrinsically linked to its structure as a monoprotic bidentate chelating agent.[9][11] The close proximity of the C8-hydroxyl group and the heterocyclic nitrogen atom allows it to form stable five-membered ring complexes with a wide range of metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[9][11] This chelation is the primary driver of its biological effects.

Core Mechanism: Metal Ion Chelation

The biological activity of 8-HQ derivatives is not solely due to metal deprivation. The formed lipophilic metal-8-HQ complexes can facilitate the transport of metal ions across cell membranes, disrupting cellular metal homeostasis and catalyzing the formation of cytotoxic reactive oxygen species (ROS), leading to cellular damage and apoptosis.[11] The this compound variant fits within this paradigm, with the chloro-substituent modifying the electronic properties and lipophilicity of the molecule, which can influence its potency and selectivity.[10]

Caption: Mechanism of Action via Metal Chelation and ROS Induction.

Spectrum of Activities

Derivatives of the 8-hydroxyquinoline family have demonstrated a wide range of potential therapeutic applications:

-

Anticancer Activity: The ability to chelate iron and copper and inhibit metalloenzymes crucial for DNA synthesis makes 8-HQ derivatives potent anticancer agents.[9][11] The introduction of substituents can modulate this activity. For example, in some series, substitution at position 5 with electron-withdrawing groups like chlorine improved anticancer activity.[10]

-

Antimicrobial Effects: By sequestering essential trace metals like iron, 8-HQ derivatives disrupt microbial enzyme systems and inhibit the growth of bacteria and fungi.[8][9][11]

-

Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's, which are associated with metal dyshomeostasis, 8-HQ derivatives have been explored for their ability to chelate excess metal ions in the brain, potentially preventing plaque formation and reducing oxidative damage.[12]

-

Antiviral Activity: Certain 8-hydroxyquinoline derivatives have shown significant inhibitory activity against viruses such as the dengue virus.[9][13]

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of a synthesized batch of this compound. Method optimization (e.g., gradient profile, column choice) is typically required.

Objective: To determine the purity of an this compound sample.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA

-

Sample dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) at ~1 mg/mL

Step-by-Step Methodology:

-

System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved.

-

Sample Preparation: Prepare a stock solution of the sample and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

-

Chromatographic Run: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan, typically between 254 nm and 320 nm for quinoline systems).

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion and Future Directions

This compound (CAS: 57797-97-4) is more than a simple chemical intermediate; it is a well-defined molecular entity with a rich chemical and biological profile rooted in the fundamental principles of coordination chemistry. Its synthesis is accessible through established protocols, and its biological activity, driven by metal chelation, presents numerous avenues for therapeutic development. For researchers and drug development professionals, this compound offers a versatile scaffold for creating novel agents targeting a spectrum of diseases, from cancer to microbial infections and neurodegeneration. Future research will likely focus on developing derivatives with enhanced selectivity and reduced toxicity, further unlocking the therapeutic potential of this remarkable quinoline core.

References

- 1. This compound AldrichCPR 57797-97-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 57797-97-4 [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. arctomsci.com [arctomsci.com]

- 6. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

An In-depth Technical Guide to 8-Chloro-4-hydroxyquinoline: Synthesis, Mechanisms, and Therapeutic Potential

This guide provides a comprehensive technical overview of 8-Chloro-4-hydroxyquinoline, a halogenated derivative of the versatile 4-quinolone scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with field-proven biological insights. We will explore its synthesis, delve into its presumed mechanisms of action based on structure-activity relationships within the quinoline class, and outline robust protocols for evaluating its biological potential.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound this compound (also known as 8-Chloroquinolin-4-ol) belongs to the 4-quinolone subclass. The introduction of a hydroxyl group at the C-4 position and a chloro-substituent at the C-8 position significantly influences the molecule's electronic properties, lipophilicity, and metal-chelating capabilities, which are critical determinants of its biological function.

While extensive research exists for related analogs like Cloxyquin (5-Chloro-8-hydroxyquinoline) and Hydroxychloroquine, specific data on the 8-Chloro-4-hydroxy isomer is less prevalent in publicly accessible literature.[2] This guide, therefore, leverages established knowledge of quinoline chemistry and pharmacology to provide a robust, scientifically-grounded profile of this specific derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57797-97-4 | [3] |

| Molecular Formula | C₉H₆ClNO | [3] |

| Molecular Weight | 179.60 g/mol | |

| Physical Form | Solid | |

| SMILES | Oc1ccnc2c(Cl)cccc12 | |

| InChI Key | SUZPLFOSYVTCLE-UHFFFAOYSA-N |

Synthesis and Characterization

The most probable and industrially scalable route to this compound is the Conrad-Limpach synthesis, a classic method for preparing 4-hydroxyquinolines.[4][5] This reaction involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Plausible Synthetic Pathway: The Conrad-Limpach Reaction

The synthesis commences with the reaction of 3-chloroaniline with diethyl malonate (or a similar β-ketoester). The initial reaction forms an enamine intermediate, which then undergoes thermal cyclization at high temperatures (typically ~250 °C) in a high-boiling inert solvent like diphenyl ether to yield the final 4-hydroxyquinoline product.[5]

Caption: Plausible Conrad-Limpach synthesis of this compound.

Experimental Protocol: Conrad-Limpach Synthesis (Adapted)

This protocol is adapted from established procedures for analogous compounds and represents a scientifically sound method for laboratory-scale synthesis.[6]

-

Intermediate Formation: In a round-bottom flask, combine one molar equivalent of 3-chloroaniline and one molar equivalent of diethyl malonate. Heat the mixture with stirring, gradually increasing the temperature to 140-150°C. Water and ethanol will distill off. Maintain this temperature for 1-2 hours until the theoretical amount of distillate is collected. The resulting product is the ethyl β-(3-chloroanilino)crotonate intermediate.

-

Cyclization: In a separate three-necked flask equipped with a thermometer and stirrer, heat a high-boiling solvent (e.g., diphenyl ether) to 250°C. Slowly add the molten intermediate from Step 1 to the hot solvent. The cyclization is vigorous and accompanied by the evolution of ethanol. Maintain the temperature at 245-250°C for approximately 30-60 minutes after the addition is complete.

-

Isolation and Purification: Allow the reaction mixture to cool below 100°C and dilute with petroleum ether or ligroin. The product, this compound, will precipitate. Collect the solid by filtration and wash thoroughly with a non-polar solvent to remove the diphenyl ether.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the pyridine ring will likely appear at a lower field than those on the carbocyclic ring. The proton at C-2 would be a doublet, coupled to the proton at C-3. The protons on the chlorinated benzene ring (C-5, C-6, C-7) will show a characteristic splitting pattern (doublet, triplet, doublet). The hydroxyl proton at C-4 may appear as a broad singlet.

-

¹³C NMR: The spectrum will show nine distinct signals for the nine carbon atoms. The carbon bearing the hydroxyl group (C-4) and the carbon bearing the chlorine atom (C-8) will be significantly shifted. Carbonyl-like character from the quinolone tautomer will place the C-4 signal at a lower field (approx. 170-180 ppm), while C-2 will also be downfield.

-

IR Spectroscopy: Key vibrational bands are expected for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (from the quinolone tautomer, ~3200-3000 cm⁻¹), C=O stretching (from the quinolone tautomer, ~1660 cm⁻¹), aromatic C=C and C=N stretching (~1600-1450 cm⁻¹), and a C-Cl stretching band in the fingerprint region (~800-700 cm⁻¹).[8]